N-cyclohexylcyclohexanamine;4-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid
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Overview
Description
N-2-NITROPHENYLSULFENYL-L-LEUCINE DICYCLOHEXYLAMMONIUM SALT is a chemical compound with the molecular formula C12H16N2O4S·C12H23N. It is a derivative of L-leucine, an essential amino acid, and is often used in various biochemical and pharmaceutical research applications. The compound is known for its stability and unique chemical properties, making it a valuable tool in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-NITROPHENYLSULFENYL-L-LEUCINE DICYCLOHEXYLAMMONIUM SALT typically involves the reaction of L-leucine with 2-nitrophenylsulfenyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products. The resulting N-2-nitrophenylsulfenyl-L-leucine is then reacted with dicyclohexylamine to form the dicyclohexylammonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure. The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels required for research applications .
Chemical Reactions Analysis
Types of Reactions
N-2-NITROPHENYLSULFENYL-L-LEUCINE DICYCLOHEXYLAMMONIUM SALT undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfenyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.
Substitution: Sodium methoxide or potassium tert-butoxide in a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-2-NITROPHENYLSULFENYL-L-LEUCINE DICYCLOHEXYLAMMONIUM SALT is widely used in scientific research due to its unique properties:
Chemistry: Used as a protecting group for amino acids in peptide synthesis.
Biology: Studied for its role in enzyme inhibition and protein modification.
Medicine: Investigated for potential therapeutic applications in drug development.
Mechanism of Action
The compound exerts its effects primarily through the interaction of its nitrophenylsulfenyl group with biological molecules. The sulfenyl group can form covalent bonds with thiol groups in proteins, leading to the modification of protein function. This interaction can inhibit enzyme activity or alter protein-protein interactions, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
N-2-NITROPHENYLSULFENYL-L-ALANINE DICYCLOHEXYLAMMONIUM SALT: Similar structure but derived from L-alanine.
N-2-NITROPHENYLSULFENYL-L-SERINE DICYCLOHEXYLAMMONIUM SALT: Similar structure but derived from L-serine.
Uniqueness
N-2-NITROPHENYLSULFENYL-L-LEUCINE DICYCLOHEXYLAMMONIUM SALT is unique due to its specific interaction with L-leucine, providing distinct steric and electronic properties that influence its reactivity and stability. This makes it particularly useful in studies involving leucine-specific pathways and mechanisms .
Properties
Molecular Formula |
C24H39N3O4S |
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Molecular Weight |
465.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;4-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid |
InChI |
InChI=1S/C12H16N2O4S.C12H23N/c1-8(2)7-9(12(15)16)13-19-11-6-4-3-5-10(11)14(17)18;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-6,8-9,13H,7H2,1-2H3,(H,15,16);11-13H,1-10H2 |
InChI Key |
LCMFKMWXEWZXQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
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